molecular formula C9H17NO2 B1443379 Ethyl 2-(cyclopropylamino)butanoate CAS No. 1218284-58-2

Ethyl 2-(cyclopropylamino)butanoate

Cat. No.: B1443379
CAS No.: 1218284-58-2
M. Wt: 171.24 g/mol
InChI Key: VOJSSFUYXICTSO-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropylamino)butanoate is an ester compound characterized by the presence of an ethyl group, a cyclopropylamino group, and a butanoate backbone. Esters are known for their pleasant fragrances and are widely used in various chemical applications .

Preparation Methods

Ethyl 2-(cyclopropylamino)butanoate can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with an alcohol. Alternatively, carboxylic acids can react with alcohols in the presence of a mineral acid catalyst to form esters . Industrial production methods often involve Fischer esterification, where a carboxylic acid reacts with an alcohol under acidic conditions .

Chemical Reactions Analysis

Ethyl 2-(cyclopropylamino)butanoate undergoes several types of chemical reactions:

Common reagents used in these reactions include water for hydrolysis, amines for aminolysis, and alcohols for alcoholysis. The major products formed from these reactions are carboxylic acids, amides, and different esters, respectively .

Mechanism of Action

The mechanism of action of ethyl 2-(cyclopropylamino)butanoate involves nucleophilic acyl substitution. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse to release the leaving group and form the final product . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

ethyl 2-(cyclopropylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-8(9(11)12-4-2)10-7-5-6-7/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJSSFUYXICTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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